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Compound of Interest

Compound Name: 1-Nitro-4-phenylethynyl-benzene

Cat. No.: B155261

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromatic compounds with the
chemical formula C14H9NO2, focusing on the two primary isomers: 1-aminoanthraquinone and
2-aminoanthraquinone. This document furnishes detailed IUPAC nomenclature, experimental
protocols for their synthesis and analysis, quantitative biological data, and a visualization of key
signaling pathways implicated in their activity. This comprehensive resource is intended to
support researchers and professionals in the fields of medicinal chemistry, pharmacology, and
drug development.

IUPAC Nomenclature and Chemical Properties

The chemical formula C14H9NO2 predominantly corresponds to two structural isomers of
amino-substituted anthraquinones. Anthraquinone itself is an aromatic organic compound with
the formula C14H802.[1] The addition of an amino group (NH2) results in the following

isomers:

e 1-Aminoanthraquinone: The IUPAC name for this compound is 1-aminoanthracene-9,10-
dione.[2] It is characterized by an amino group at the C1 position of the anthraquinone core.

e 2-Aminoanthraquinone: The IUPAC name for this compound is 2-aminoanthracene-9,10-
dione.[3] In this isomer, the amino group is located at the C2 position of the anthraquinone
framework.
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A summary of their key chemical identifiers and properties is presented in Table 1.

Property 1-Aminoanthraquinone 2-Aminoanthraquinone
1-aminoanthracene-9,10- 2-aminoanthracene-9,10-
IUPAC Name ) )
dione[2] dione[3]
CAS Number 82-45-1[2] 117-79-3[3]
Molecular Formula C14H9NO2[2] C14H9NOZ2[3]

Molecular Weight 223.23 g/mol [2] 223.23 g/mol [3]
Reddish-brown crystalline Red needle-like crystals or
Appearance ] )
solid[4] dark brown granular solid.[5]
Soluble in organic solvents like )
Soluble in acetone, benzene,
N ethanol, benzene, and ) )
Solubility chloroform; slightly soluble in

chloroform; sparingly soluble in

water.[4]

ethanol; insoluble in water.[5]

Experimental Protocols

Synthesis of 1-Aminoanthraquinone

A common method for the synthesis of 1-aminoanthraquinone involves the reduction of 1-

nitroanthraquinone.

Protocol: Reduction of 1-Nitroanthraquinone

e Reaction Setup: In a suitable reaction vessel, dissolve 1-nitroanthraquinone in an

appropriate solvent, such as N,N-dimethylformamide (DMF).

o Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst to the solution.

e Hydrogenation: Introduce hydrogen gas into the reaction mixture under controlled pressure

and temperature. The reaction is typically carried out at room temperature.

e Monitoring: Monitor the progress of the reaction by techniques such as thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the
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consumption of the starting material.

o Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The product, 1-
aminoanthraquinone, can then be precipitated, collected by filtration, and dried.

Synthesis of 2-Aminoanthraquinone

2-Aminoanthraquinone can be synthesized from sodium anthraquinone-2-sulfonate.
Protocol: Ammonolysis of Sodium Anthraquinone-2-sulfonate

e Reaction Mixture: Combine sodium anthraguinone-2-sulfonate with a concentrated aqueous
ammonia solution in an autoclave.

e Heating: Heat the mixture under pressure to a temperature of approximately 180-200°C for
several hours.

o Cooling and Isolation: After the reaction period, allow the autoclave to cool. The 2-
aminoanthraquinone product will precipitate out of the solution.

« Purification: Filter the crude product and wash it sequentially with water, dilute hydrochloric
acid, and a sodium carbonate solution to remove impurities. The final product is then dried.

Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)

The purity and concentration of aminoanthraquinone isomers can be determined using
reversed-phase HPLC.

Protocol: HPLC Analysis of Aminoanthraquinones
o Chromatographic System: Utilize a reversed-phase C18 column.

» Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic
solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small
percentage of acetic or formic acid) is typically used.
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o Detection: Detection is commonly performed using a UV-Vis detector at a wavelength where
the compounds exhibit strong absorbance.

e Quantification: Prepare standard solutions of known concentrations of the
aminoanthraquinone isomers to generate a calibration curve. The concentration of the
analyte in a sample can then be determined by comparing its peak area to the calibration
curve.

Biological Activity and Genotoxicity

Aminoanthraquinones have been investigated for their biological activities, including potential
anticancer and mutagenic properties. Their genotoxicity is a critical aspect for consideration in
drug development.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic
potential of chemical compounds.

Protocol: Ames Test for Aminoanthraquinones
o Bacterial Strains: Use histidine-requiring (his-) mutant strains of Salmonella typhimurium.

o Test Compound Exposure: Expose the bacterial strains to various concentrations of the
aminoanthraquinone isomer in the presence and absence of a metabolic activation system
(S9 fraction from rat liver).

o Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
e Incubation: Incubate the plates for 48-72 hours.

o Evaluation: Count the number of revertant colonies (his+), which have regained the ability to
synthesize histidine. A significant increase in the number of revertant colonies compared to
the control indicates that the compound is mutagenic.

Quantitative Mutagenicity Data
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Compound Ames Test Result Metabolic Activation (S9)
) ) Reported as mutagenic in Can be mutagenic with and
1-Aminoanthraquinone ] .
some studies without S9
) ) Generally considered Can be mutagenic with and
2-Aminoanthraquinone i )
mutagenic without S9

Signaling Pathways in Biological Activity

The biological effects of aminoanthraquinones, particularly their potential anticancer activity,
are mediated through the modulation of specific cellular signaling pathways.

Induction of Apoptosis via ROS/JNK Signaling Pathway

Some anthraquinone derivatives have been shown to induce apoptosis (programmed cell
death) in cancer cells through the generation of reactive oxygen species (ROS) and the
subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
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Caption: ROS/INK-mediated apoptotic pathway.

Modulation of the PIBK/AKT/mTOR Signaling Pathway
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Certain anthraguinone derivatives can also influence the PI3BK/AKT/mTOR pathway, which is a
critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to
autophagy and enhance the efficacy of chemotherapeutic agents.
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Caption: PI3BK/AKT/mTOR signaling pathway modulation.

Conclusion

The C14H9NOZ2 aromatic isomers, 1-aminoanthraquinone and 2-aminoanthraquinone, are
compounds of significant interest in medicinal chemistry and drug development. Their synthesis
is well-established, and methods for their quantitative analysis are readily available. While they
exhibit biological activities that could be harnessed for therapeutic purposes, their potential
genotoxicity necessitates careful evaluation. Understanding their mechanisms of action,
including their impact on key cellular signaling pathways such as the ROS/IJNK and
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PI3K/AKT/mTOR pathways, is crucial for the rational design and development of novel drug
candidates. This technical guide provides a foundational resource for researchers to further
explore the therapeutic potential of these and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive
Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nim.nih.gov]

¢ 3. datasheets.scbt.com [datasheets.scbt.com]

e 4. 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs,
interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma
cells: Evaluation of structure-activity relationship using computational, spectroscopic and
biochemical studies - PubMed [pubmed.ncbi.nim.nih.gov]

« 5. exsyncorp.com [exsyncorp.com]

 To cite this document: BenchChem. [Aromatic Enigma: A Technical Guide to C14H9NO2
Isomers for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155261#iupac-name-for-c14h9no2-aromatic-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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